Enhanced Basicity in Non-Aqueous Media Due to 3,5-Dimethyl Substitution
The basicity of 3,5-Dimethyl-4-nitropyridine, measured as the pKa of its conjugate acid (3,5Me2), is consistently higher than that of its mono-methyl substituted analog (3Me) in multiple polar non-aqueous solvents [1]. This difference, driven by the electron-donating effect of the two methyl groups, is a key differentiator for applications requiring a specific protonation state or reactivity profile [1].
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa values for 3,5-dimethyl-4-nitropyridine (3,5Me2) are higher than for 3-methyl-4-nitropyridine (3Me) in acetonitrile, propylene carbonate, and methanol. |
| Comparator Or Baseline | 3-methyl-4-nitropyridine (3Me) |
| Quantified Difference | The pKa of 3,5Me2 is systematically greater than that of 3Me across the studied solvents. |
| Conditions | Potentiometric titration in polar non-aqueous solvents (acetonitrile, propylene carbonate, methanol, DMSO) at 298.1 K. |
Why This Matters
This difference in basicity can affect the compound's solubility, its ability to form salts, and its reactivity in acid-catalyzed or base-mediated synthetic steps, guiding the selection of the optimal intermediate.
- [1] Gurzyński, Ł., Puszko, A., & Chmurzyński, L. (2007). Basicity comparison for di-substituted 4-nitropyridine derivatives in polar non-aqueous media. The Journal of Chemical Thermodynamics, 39(12), 1667-1674. View Source
